![molecular formula C14H18N2O B2663212 1-(2,2,4-Trimethyl-3H-quinoxalin-1-yl)prop-2-en-1-one CAS No. 2361641-49-6](/img/structure/B2663212.png)
1-(2,2,4-Trimethyl-3H-quinoxalin-1-yl)prop-2-en-1-one
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Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods . For instance, the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can produce quinoxaline .
Molecular Structure Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions . For example, they can undergo oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .
Physical And Chemical Properties Analysis
Quinoxaline is a white or colorless solid that is highly soluble in water and other polar solvents . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Future Directions
properties
IUPAC Name |
1-(2,2,4-trimethyl-3H-quinoxalin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-5-13(17)16-12-9-7-6-8-11(12)15(4)10-14(16,2)3/h5-9H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRZKAXIQAIARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2N1C(=O)C=C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,4-Trimethyl-3H-quinoxalin-1-yl)prop-2-en-1-one |
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